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Compound of Interest

Compound Name: Aurein 1.2

Cat. No.: B1578168 Get Quote

Abstract
Aurein 1.2 is a 13-amino acid antimicrobial peptide (AMP) with the sequence GLFDIIKKIAESF-

NH₂, originally isolated from the Australian green and golden bell frog, Litoria aurea.[1] It

exhibits broad-spectrum antimicrobial and anticancer activities.[1][2] This document provides a

detailed protocol for the solid-phase synthesis of Aurein 1.2 using Fmoc/tBu chemistry,

including resin preparation, peptide chain assembly, cleavage, and purification. Additionally, it

summarizes key quantitative data and illustrates the synthesis workflow and the peptide's

proposed mechanism of action. This guide is intended for researchers, scientists, and

professionals in drug development.

Introduction
Antimicrobial peptides are promising candidates for novel therapeutics due to their broad-

spectrum activity and lower propensity for inducing resistance compared to conventional

antibiotics. Aurein 1.2, a cationic α-helical peptide, functions by disrupting the integrity of

microbial cell membranes.[3][4] Its synthesis is efficiently achieved through solid-phase peptide

synthesis (SPPS), a robust method that allows for the stepwise addition of amino acids to a

growing peptide chain anchored to a solid support. The most common approach for Aurein 1.2
synthesis utilizes Fmoc (9-fluorenylmethyloxycarbonyl) for temporary Nα-amino group

protection and tert-butyl (tBu) based protecting groups for amino acid side chains.
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Resin, Amino Acids, and Reagents
Component Description Supplier Example

Rink Amide MBHA Resin
100-200 mesh, ~0.5 mmol/g

substitution
Sigma-Aldrich, Novabiochem

Fmoc-L-Amino Acids

Standard side-chain protection

(Asp(OtBu), Glu(OtBu),

Lys(Boc), Ser(tBu))

ChemPep, Sigma-Aldrich

HBTU

O-(Benzotriazol-1-yl)-

N,N,N',N'-tetramethyluronium

hexafluorophosphate

Aapptec, Sigma-Aldrich

DIPEA N,N-Diisopropylethylamine Sigma-Aldrich

Piperidine Sigma-Aldrich

DMF
N,N-Dimethylformamide,

peptide synthesis grade
Thermo Fisher Scientific

DCM
Dichloromethane, peptide

synthesis grade
Thermo Fisher Scientific

TFA
Trifluoroacetic acid, reagent

grade
Sigma-Aldrich

TIS Triisopropylsilane Sigma-Aldrich

Acetonitrile HPLC grade Thermo Fisher Scientific

Methanol Reagent grade Sigma-Aldrich

Diethyl ether Anhydrous Sigma-Aldrich

Equipment
Automated or manual peptide synthesizer

Reaction vessels for SPPS

Shaker
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Vacuum filtration apparatus

High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)

Lyophilizer

Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Experimental Protocols
Resin Preparation and First Amino Acid Coupling

Resin Swelling: Swell 1g of Rink Amide MBHA resin in 10 mL of DMF for at least 30 minutes

in a reaction vessel.

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 10 mL of 20%

piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove

residual piperidine.

First Amino Acid Coupling (Fmoc-Phe-OH):

In a separate vial, pre-activate 3 equivalents of Fmoc-Phe-OH with 2.9 equivalents of

HBTU and 6 equivalents of DIPEA in a minimal amount of DMF for 2 minutes.

Add the activated amino acid solution to the deprotected resin.

Allow the coupling reaction to proceed for 2 hours with gentle agitation.

Monitor the reaction completion using a Kaiser test. If the test is positive, repeat the

coupling step.

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin

with a solution of acetic anhydride and DIPEA in DMF (10:5:85 v/v/v) for 30 minutes.

Washing: Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
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Peptide Chain Elongation
The following steps are repeated for each amino acid in the Aurein 1.2 sequence (Ser, Glu,

Ala, Ile, Lys, Lys, Ile, Ile, Asp, Phe, Leu, Gly):

Fmoc Deprotection: Treat the resin with 10 mL of 20% piperidine in DMF twice (5 min and 15

min).

Washing: Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

Amino Acid Coupling:

Pre-activate 3 equivalents of the next Fmoc-amino acid with 2.9 equivalents of HBTU and

6 equivalents of DIPEA in DMF for 2 minutes.

Add the activated amino acid solution to the resin and react for 1-2 hours.

Confirm complete coupling with a Kaiser test.

Washing: Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

Cleavage and Deprotection
Final Washing and Drying: After the final amino acid coupling and deprotection, wash the

peptidyl-resin with DCM (5 x 10 mL) and methanol (3 x 10 mL), then dry under vacuum for at

least 4 hours.

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5

v/v/v).

Cleavage Reaction: Add 10 mL of the cleavage cocktail to the dried resin. Gently agitate the

mixture at room temperature for 2-3 hours.

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-

fold volume of cold diethyl ether to precipitate the crude peptide.

Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the

pellet with cold ether twice.
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Drying: Dry the crude peptide pellet under a stream of nitrogen and then under vacuum.

Purification and Characterization
Purification:

Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.

Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) on a C18 column.

Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

A typical gradient is 10-60% acetonitrile over 40 minutes.

Monitor the elution at 220 nm and collect fractions corresponding to the major peak.

Characterization:

Confirm the purity of the collected fractions using analytical RP-HPLC.

Verify the molecular weight of the purified peptide using mass spectrometry (e.g., MALDI-

TOF or ESI-MS). The theoretical molecular weight of Aurein 1.2 is 1479.77 g/mol .

Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white, fluffy

powder.

Data Presentation
Synthesis and Purification Summary

Parameter Typical Result

Crude Peptide Yield 70-85%

Purity after RP-HPLC >95%

Final Purified Yield 30-50%

Theoretical Mass (Monoisotopic) 1478.85 Da

Observed Mass (ESI-MS) 1479.8 ± 1.0 Da
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Biological Activity of Aurein 1.2
The antimicrobial activity of synthetic Aurein 1.2 is typically evaluated by determining the

Minimum Inhibitory Concentration (MIC).

Organism Strain MIC (µg/mL) MIC (µM) Reference

Staphylococcus

aureus
ATCC 25923 8-16 5.4 - 10.8

Enterococcus

faecalis
ATCC 29212 8 5.4

Escherichia coli ATCC 25922 256 173

Pseudomonas

aeruginosa
ATCC 27853 256 173

Candida albicans ATCC 90028 32 21.6
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Figure 1. Solid-Phase Synthesis Workflow for Aurein 1.2
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Caption: Figure 1. Solid-Phase Synthesis Workflow for Aurein 1.2.
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Mechanism of Action: The Carpet Model
Aurein 1.2 is proposed to act via the "carpet model". In this mechanism, the cationic peptide

electrostatically interacts with the negatively charged components of the bacterial membrane.

The peptides accumulate on the membrane surface, forming a "carpet-like" layer. Once a

threshold concentration is reached, the peptides disrupt the membrane integrity, leading to the

formation of transient pores or micelles and ultimately cell lysis, without forming stable

transmembrane channels.

Figure 2. 'Carpet Model' Mechanism of Aurein 1.2

Mechanism Steps Schematic Representation
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Aurein 1.2 peptides are attracted to the
negatively charged bacterial membrane.

2. Carpet Formation
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Caption: Figure 2. 'Carpet Model' Mechanism of Aurein 1.2.
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Conclusion
The solid-phase synthesis protocol detailed in this document provides a reliable method for

obtaining high-purity Aurein 1.2 for research and development purposes. The use of Fmoc

chemistry on a Rink Amide resin is a well-established and efficient strategy for producing C-

terminally amidated peptides. The subsequent purification by RP-HPLC is crucial for isolating

the target peptide from synthesis-related impurities. The provided data and visualizations offer

a comprehensive overview for scientists working on the synthesis and application of this

promising antimicrobial peptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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